Allyl alpha-D-mannopyranoside
Overview
Description
Allyl alpha-D-mannopyranoside is a compound renowned for its antimicrobial prowess . It assumes a pivotal stance in formulating pharmacotherapies tailored to eradicate bacterial and fungal afflictions .
Synthesis Analysis
C-Allyl α-D-mannopyranosides were prepared via a variety of routes to determine an optimal route to the α-anomers . The relative conformational energies of the key intermediate were evaluated by molecular modeling which showed the conventional 4C1 chair conformation to be the lowest energy conformer .
Molecular Structure Analysis
The molecular formula of Allyl alpha-D-mannopyranoside is C9H16O6 . Its molecular weight is 220.22 .
Chemical Reactions Analysis
Dietary exposure to alpha methyl mannoside results from the breakdown of mannose polymers found in many plant-based foods .
Physical And Chemical Properties Analysis
Allyl alpha-D-mannopyranoside is a solid substance with a melting point of 94-100 °C . It should be stored at a temperature of 2-8°C .
Scientific Research Applications
Microbial Mannosidases and Biotechnological Applications
Mannans are major constituents of hemicelluloses in softwoods, and their hydrolysis requires mannan hydrolyzing enzymes, including β-mannosidases. These enzymes are crucial for the depolymerization of mannan, producing mannose, and have applications in bioethanol production, synthesis of alkyl glycosides, and as pharmaceutical agents (Chauhan & Gupta, 2017).
Structural and Functional Aspects of C-Mannosylation
C-Mannosylation, a form of glycosylation involving a carbon-carbon bond between a mannose and the indole side chain of tryptophan, plays a role in protein stability, secretion, and function. This modification can impact the therapeutic potential of proteins, suggesting a route for bioengineering of protein-based therapeutics (Crine & Acharya, 2021).
Alginate Lyases: Enzyme Characteristics and Applications
Alginate lyases, which include mannuronate lyases, catalyze the degradation of alginate, a copolymer containing mannuronic acid units. These enzymes have been investigated for their applications in producing novel alginate polymers for industrial, agricultural, and medical fields, indicating potential utility in processing or modifying compounds related to mannan (Wong, Preston, & Schiller, 2000).
Immunomodulating Activities of Glucans
Glucans, which include structural elements similar to mannans, have shown broad-spectrum immunopharmacologic activities, suggesting potential for mannose-containing compounds in vaccine development and infectious disease control (Luzio, 2005).
Mannosylerythritol Lipids: Antimicrobial and Biomedical Properties
Mannosylerythritol lipids (MELs) are known for their antimicrobial properties and therapeutic applications, including skin care and cancer treatment. This highlights the potential of mannosylation and its derivatives in pharmaceutical and cosmetic applications (Coelho et al., 2020).
Safety And Hazards
In case of inhalation, move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately . Following skin contact, take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor .
Future Directions
properties
IUPAC Name |
(2R,3S,4S,5S,6S)-2-(hydroxymethyl)-6-prop-2-enoxyoxane-3,4,5-triol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O6/c1-2-3-14-9-8(13)7(12)6(11)5(4-10)15-9/h2,5-13H,1,3-4H2/t5-,6-,7+,8+,9+/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJNKZTHFPGIJNS-DFTQBPQZSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC1C(C(C(C(O1)CO)O)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCO[C@@H]1[C@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Allyl alpha-D-mannopyranoside |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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